N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide, also known as CI994, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. This compound has been extensively studied for its role in inhibiting histone deacetylase (HDAC) enzymes, which are known to play a crucial role in the regulation of gene expression.
Scientific Research Applications
Antimicrobial Applications
Compounds bearing the sulfamoyl moiety, similar in reactivity to the cyanocyclohexyl and dioxoisoindolyl groups, have been synthesized for use as antimicrobial agents. For instance, a study by Darwish et al. (2014) focused on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds exhibited promising in vitro antibacterial and antifungal activities, highlighting their potential in antimicrobial research (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Structural and Analytical Studies
Structural and analytical studies on derivatives structurally related to N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide have been conducted to understand their molecular properties and interactions. Rani et al. (2015) characterized N,N′-dicyclohexylcarbamoyl-2-(thiophen-2-yl)acetamide through IR, and single-crystal X-ray diffraction, followed by a detailed Hirshfeld surface analysis. These studies provide insights into the molecular interactions and stability of such compounds (Rani, Chakravarthy, Mohana, Lokanath, & Sridhar, 2015).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of novel compounds with potential pharmacological applications is another area of interest. For example, compounds with the N-(silatran-1-ylmethyl)acetamide structure have been prepared and evaluated for their muscarinic agonist activity, demonstrating their potential in medicinal chemistry research (Pukhalskaya et al., 2010).
Anti-proliferative and Anti-inflammatory Agents
Some novel heterocyclic compounds bearing the 1,3-dioxoisoindoline moiety have shown anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Hekal, Ali, & Abu El‐Azm, 2020). Similarly, derivatives of 2-(1,3-dioxoisoindolin-2-yl)acetamido have been evaluated for anti-inflammatory activity, showcasing the versatility of this moiety in developing new pharmacological agents (Nikalje, Hirani, & Nawle, 2015).
properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c18-11-17(8-4-1-5-9-17)19-14(21)10-20-15(22)12-6-2-3-7-13(12)16(20)23/h2-3,6-7H,1,4-5,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZSYNBHVFCVIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.